molecular formula C23H15F2NO6 B6177156 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid CAS No. 2567502-99-0

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid

Cat. No. B6177156
CAS RN: 2567502-99-0
M. Wt: 439.4
InChI Key:
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Description

The compound “6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .


Synthesis Analysis

The synthesis of such compounds typically involves the use of fluorenylmethyloxycarbonyl (Fmoc) chemistry . The Fmoc group serves as a protective group for the amino group during peptide synthesis. It can be removed under mildly basic conditions, allowing for the sequential addition of amino acids .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. The Fmoc group provides steric hindrance, protecting the amino group during synthesis . The difluoro-1,3-dioxaindane group is a cyclic ether with two fluorine atoms attached .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be those typical of peptides and Fmoc-protected amino acids. The Fmoc group can be removed under mildly basic conditions, allowing for the sequential addition of amino acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As an Fmoc-protected amino acid, it is likely to be solid at room temperature . Its solubility would depend on the solvent used .

Safety and Hazards

As with any chemical, handling this compound requires appropriate safety measures. It’s recommended to wear laboratory clothes, disposable gloves, and masks . The compound should be stored in a sealed, dry place at 2-8°C .

Future Directions

The future research directions for this compound could involve its use in the synthesis of novel peptides. These could have potential applications in various fields, including medicinal chemistry and drug discovery .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid' involves the protection of the amine group, followed by the introduction of the fluorenyl group, and then the introduction of the difluorodioxaindane and carboxylic acid groups.", "Starting Materials": [ "2,2-difluoro-1,3-dioxaindane", "9H-fluorene", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "methanol", "sodium hydroxide", "acetic anhydride", "triethylamine", "chloroacetyl chloride", "diisopropylethylamine", "ethyl acetate", "hydrochloric acid", "sodium bicarbonate", "water", "ethyl ether", "sodium chloride", "magnesium sulfate", "hexanes", "ethyl acetate" ], "Reaction": [ "Protection of the amine group with acetic anhydride and triethylamine", "Introduction of the fluorenyl group by reacting 9H-fluorene with chloroacetyl chloride and diisopropylethylamine in N,N-dimethylformamide", "Coupling of the protected amine with the fluorenyl group using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in N,N-dimethylformamide", "Deprotection of the amine group with hydrochloric acid in methanol", "Introduction of the difluorodioxaindane and carboxylic acid groups by reacting 2,2-difluoro-1,3-dioxaindane with sodium hydroxide and then with chloroacetic acid in water and ethyl ether", "Purification of the compound by extraction with ethyl acetate, washing with sodium bicarbonate and water, drying with magnesium sulfate, and evaporating the solvent with hexanes and ethyl acetate" ] }

CAS RN

2567502-99-0

Product Name

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid

Molecular Formula

C23H15F2NO6

Molecular Weight

439.4

Purity

0

Origin of Product

United States

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